3-(4-Fluorophenyl)benzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with a suitable reagent to introduce the additional phenyl group. One common method is the Suzuki-Miyaura cross-coupling reaction, where 4-fluorobenzonitrile is reacted with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Reduction: Lithium aluminum hydride in anhydrous ether for nitrile reduction.
Oxidation: Potassium permanganate in aqueous conditions for oxidation.
Major Products:
Substitution: Products with different functional groups replacing the fluorine atom.
Reduction: 3-(4-Fluorophenyl)benzylamine.
Oxidation: 3-(4-Fluorophenyl)benzoic acid.
Scientific Research Applications
3-(4-Fluorophenyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
4-Fluorobenzonitrile: Lacks the additional phenyl group, making it less complex.
3-(4-Chlorophenyl)benzonitrile: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)benzonitrile: Contains a methyl group instead of fluorine.
Uniqueness: 3-(4-Fluorophenyl)benzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s chemical behavior and interactions, making it valuable in various applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNUQACWNIURTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362714 |
Source
|
Record name | 3-(4-fluorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10540-33-7 |
Source
|
Record name | 4′-Fluoro[1,1′-biphenyl]-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10540-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-fluorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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